

Potential applications of 3-Chlorophenethyl bromide in organic synthesis.

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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

Cat. No.: B091528

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An In-depth Technical Guide to the Applications of **3-Chlorophenethyl Bromide** in Organic Synthesis

Introduction: The Strategic Utility of a Bifunctional Reagent

3-Chlorophenethyl bromide, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.^{[1][2]} Its utility stems from the differential reactivity of its two halogen substituents. The bromine atom, attached to a primary sp^3 -hybridized carbon, is a good leaving group, making the ethyl chain highly susceptible to nucleophilic substitution.^{[1][3]} In contrast, the chlorine atom on the aromatic ring is relatively inert under typical nucleophilic substitution conditions but can be activated for participation in various cross-coupling reactions. This orthogonal reactivity allows for sequential, controlled modifications, making **3-chlorophenethyl bromide** a valuable precursor in the synthesis of complex molecules, particularly in the realms of pharmaceutical research and materials science.^[1]

This guide provides a comprehensive overview of the core applications of **3-chlorophenethyl bromide**, detailing the underlying chemical principles, providing field-proven experimental protocols, and exploring its role in the construction of high-value chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of **3-Chlorophenethyl Bromide**

Property	Value	Source(s)
CAS Number	16799-05-6	[4] [5]
Molecular Formula	C ₈ H ₈ BrCl	[4] [5]
Molecular Weight	219.51 g/mol	[4] [5]
Appearance	Colorless to pale yellow liquid	[1] [6]
Boiling Point	~210 °C; 85 °C @ 0.1 Torr	[1] [6]
Density	~1.489 g/cm ³	[1] [6]
Solubility	Soluble in organic solvents (ether, DCM); insoluble in water	[1]
Flash Point	>110 °C (>230 °F) - closed cup	[4] [5]

Table 2: GHS Safety and Handling Information

Category	Information	Source(s)
Signal Word	Danger	[4][5]
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	
Hazard Statements	H302 (Harmful if swallowed), H318 (Causes serious eye damage)	[4][5]
Precautionary Statements	P264, P270, P280, P301+P312, P305+P351+P338, P501	[4]
Personal Protective Equipment	Eyeshields, gloves, N95 dust mask or equivalent respirator	[4][5]
Storage	Store at room temperature in a dry, well-ventilated place	[6]

Core Application I: Nucleophilic Substitution Reactions

The most prominent application of **3-chlorophenethyl bromide** is its role as an electrophile in nucleophilic substitution reactions. The primary alkyl bromide functionality is highly reactive towards a wide range of nucleophiles.[1]

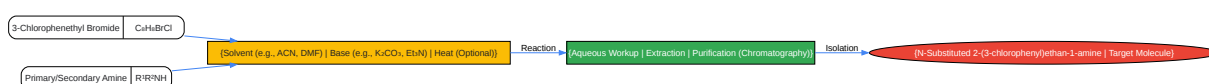
Mechanistic Insight: The SN2 Pathway

Due to the unhindered nature of the primary carbon bearing the bromine atom, these reactions proceed predominantly via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this concerted process, the nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-bromine bond, leading to the simultaneous displacement of the bromide leaving group.[7] The rate of this reaction is dependent on the concentration of both the substrate (**3-chlorophenethyl bromide**) and the nucleophile.

Caption: Generalized SN2 mechanism for **3-chlorophenethyl bromide**.

Application A: Synthesis of Substituted Phenethylamines

A primary application is the synthesis of 2-(3-chlorophenyl)ethan-1-amines. Phenethylamines are a core scaffold in many centrally acting pharmaceuticals and psychoactive compounds.[8] The reaction of **3-chlorophenethyl bromide** with primary or secondary amines provides direct access to this valuable class of molecules.



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Caption: Workflow for the synthesis of N-substituted phenethylamines.

Exemplary Protocol: Synthesis of N-benzyl-2-(3-chlorophenyl)ethan-1-amine

- **Reagent Preparation:** To a solution of **3-chlorophenethyl bromide** (1.0 eq) in acetonitrile (ACN, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
- **Base Addition:** Add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq) as a base to scavenge the HBr generated during the reaction.
- **Reaction Conditions:** Stir the mixture vigorously at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-8 hours).
- **Workup:** Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- **Extraction:** Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-(3-chlorophenyl)ethan-1-amine.

Application B: Formation of Ethers and Thioethers

The same $\text{S}_\text{N}2$ reactivity allows for the synthesis of ethers and thioethers by reacting **3-chlorophenethyl bromide** with alkoxides (RO^-) or thiolates (RS^-), respectively. These moieties are important for modifying the lipophilicity and metabolic stability of drug candidates.

Core Application II: Cross-Coupling Reactions

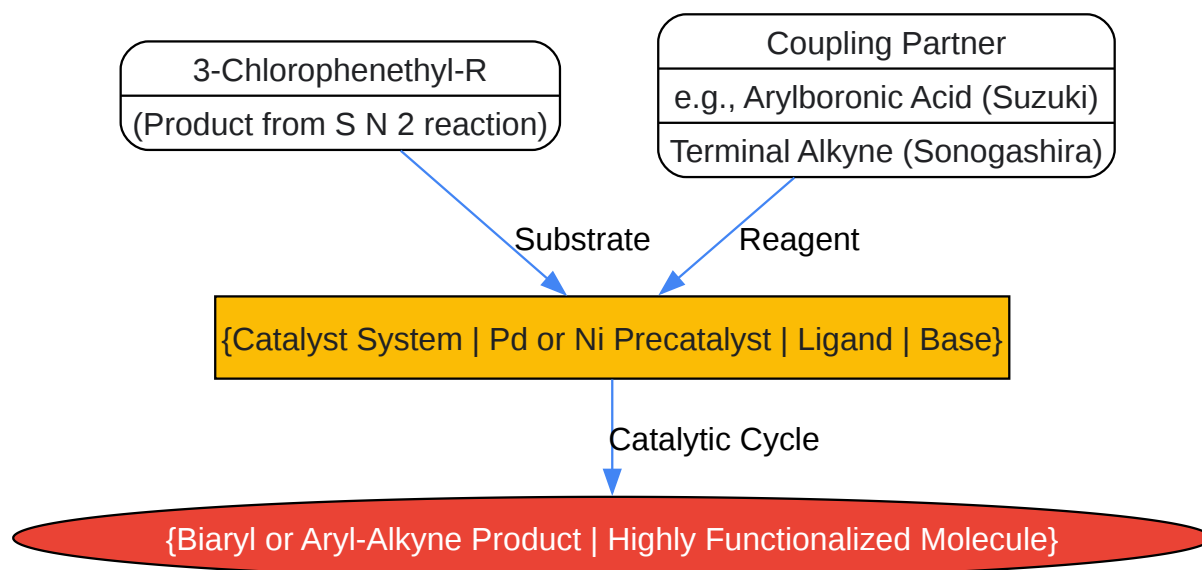
While the alkyl bromide is primed for nucleophilic substitution, the aryl chloride offers a handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds at the aromatic ring, a cornerstone of modern synthetic chemistry.^{[9][10]}

Mechanistic Considerations

Palladium-catalyzed reactions are most common, though nickel and copper catalysts are also employed.^{[9][10][11]} A general catalytic cycle involves:

- **Oxidative Addition:** The low-valent metal catalyst (e.g., $\text{Pd}(0)$) inserts into the carbon-chlorine bond.
- **Transmetalation** (for Suzuki, etc.) or **Migratory Insertion** (for Heck, etc.): The second coupling partner is introduced to the metal center.
- **Reductive Elimination:** The new C-C or C-heteroatom bond is formed, regenerating the active catalyst.

The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond typically requires more forcing conditions or specialized ligand systems for efficient oxidative addition.^[9] This allows for selective substitution at the ethyl bromide first, followed by a subsequent cross-coupling reaction at the aryl chloride position.



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Caption: Conceptual workflow for cross-coupling at the aryl-Cl position.

Potential Applications

- Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures, prevalent in pharmaceuticals and organic electronics.
- Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, which are versatile intermediates.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, an alternative to direct aromatic substitution.
- Csp³-Csp³ Coupling: More advanced methods like metallaphotoredox catalysis can couple the alkyl bromide portion with other alkyl electrophiles, enabling the union of two secondary aliphatic carbon centers.^[11]

Synthesis of 3-Chlorophenethyl Bromide

The reagent itself is commonly synthesized from its corresponding alcohol, 2-(3-chlorophenyl)ethan-1-ol. A reliable method is the Appel reaction or a variation thereof.

Protocol: Synthesis from 2-(3-chlorophenyl)ethan-1-ol[6]

- Inert Atmosphere: Charge a flame-dried, four-necked flask equipped with a stirrer and nitrogen inlet with anhydrous dichloromethane (DCM).
- Reagent Addition: Add 2-(3-chlorophenyl)ethan-1-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.0 eq) to the solvent.
- Phosphine Addition: Cool the solution in an ice bath and add triphenylphosphine (PPh₃, 1.0 eq) portion-wise, maintaining the internal temperature below 20 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 5 hours. Monitor by TLC.
- Workup: Upon completion, wash the reaction mixture sequentially with water and brine.
- Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by flash chromatography (eluting with 100% hexane) to afford pure **3-chlorophenethyl bromide**. [6]

Conclusion

3-Chlorophenethyl bromide is a powerful and strategic intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its two halogen atoms, enabling chemists to perform sequential transformations. The primary alkyl bromide readily undergoes SN₂ reactions with a host of nucleophiles to build out the phenethylamine core, while the more robust aryl chloride serves as a latent handle for modern cross-coupling methodologies. This bifunctional nature secures its place as a key building block for constructing complex molecular architectures in drug discovery and materials science.

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